Biochemical DNA-PK Potency of AZD-7648 Compared to NU7441 and M3814
AZD-7648 exhibits an IC₅₀ of 0.6–0.63 nM against DNA-PK in TR-FRET biochemical enzyme assays [1], representing approximately 23-fold greater potency than the widely used research tool compound NU7441 (IC₅₀ = 14 nM) [2]. AZD-7648 also demonstrates at least 5-fold greater biochemical potency than the clinical-stage inhibitor M3814 (peposertib, IC₅₀ <3 nM) [3]. This sub-nanomolar potency enables lower working concentrations in cellular and in vivo applications.
| Evidence Dimension | Biochemical DNA-PK inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.6–0.63 nM (AZD-7648) |
| Comparator Or Baseline | NU7441: 14 nM; M3814: <3 nM |
| Quantified Difference | 23-fold more potent than NU7441; ≥5-fold more potent than M3814 |
| Conditions | TR-FRET enzyme assay with purified DNA-PK catalytic subunit |
Why This Matters
Lower IC₅₀ enables reduced compound consumption per experiment and lower effective dosing in vivo, directly impacting procurement cost per study and experimental design.
- [1] Goldberg FW, et al. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity. Nature Communications. 2019;10:5065. View Source
- [2] Leahy JJ, et al. Bioorganic & Medicinal Chemistry Letters. 2004;14(24):6083-6087. NU7441 IC₅₀ data. View Source
- [3] Zenke FT, et al. Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy. Molecular Cancer Therapeutics. 2020;19(5):1091-1101. View Source
